Chemical Properties and Synthetic Utility of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Chemical Properties and Synthetic Utility of Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Executive Summary
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Distinguished by its dihydrobenzofuran core (distinct from its fully aromatic benzofuran counterpart), this molecule offers three orthogonal vectors for chemical diversification: the electrophilic ethyl ester at C3, the cross-coupling-ready bromine at C5, and the oxidation-prone heterocyclic ring. This guide delineates the physicochemical profile, validated synthetic routes, and reactivity manifolds of this compound, serving as a blueprint for its application in Diversity-Oriented Synthesis (DOS) and drug discovery.
Physicochemical Profile
Understanding the baseline properties is critical for assay development and formulation. While experimental data for this specific intermediate is often proprietary, consensus computational models provide robust estimates for laboratory handling.
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | Not widely listed (Analog: 84102-69-2 for 2-carboxylate) | Treat as a custom synthesis intermediate.[1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | Monoisotopic mass: 269.99 |
| Appearance | Off-white to pale yellow solid | Crystalline nature depends on purity. |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors/Acceptors | 0 / 3 | |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water (<0.1 mg/mL). |
| pKa (Predicted) | ~18 (C3-H) | The C3 proton is acidic due to the ester group. |
Synthetic Methodologies
The synthesis of the 2,3-dihydrobenzofuran-3-carboxylate core requires precision to prevent premature aromatization to the benzofuran. Two primary routes are recommended based on scalability and atom economy.
Route A: Rh(II)-Catalyzed C-H Insertion (The Modern Standard)
This route utilizes intramolecular C-H insertion of a diazo ester, offering high diastereocontrol if chiral catalysts are employed.
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Precursor Synthesis: Alkylation of 4-bromophenol with ethyl diazoacetate (or equivalent diazo precursor).
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Cyclization: Rhodium(II) acetate catalyzed decomposition of the diazo intermediate generates a carbene, which inserts into the ortho-C-H bond.
Route B: Radical Cyclization (Atom Transfer)
A robust method utilizing Mn(OAc)₃ or Cu-catalyzed atom transfer radical cyclization (ATRC) of allyl 2-bromophenyl ethers, followed by oxidative functionalization.
Visualization: Synthetic Workflow
Figure 1: Rhodium-catalyzed synthesis pathway via carbene insertion.
Chemical Reactivity & Functionalization
The utility of this scaffold lies in its orthogonal reactivity . It possesses three distinct sites for modification, allowing researchers to "grow" the molecule in different spatial dimensions.
Module 1: The Aryl Bromide (C5) – Cross-Coupling
The bromine atom at the 5-position is electronically activated by the para-oxygen lone pair, making it an excellent substrate for Palladium-catalyzed coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.
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Buchwald-Hartwig: Amination to introduce solubilizing amine groups (e.g., morpholine, piperazine).
Module 2: The Ethyl Ester (C3) – Derivatization
The ester moiety is the primary vector for increasing Fsp3 character or installing pharmacophores.
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Hydrolysis: LiOH/THF yields the carboxylic acid (pKa ~4.5).
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Reduction: LiAlH₄ yields the primary alcohol.
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Amidation: Direct aminolysis or coupling via the acid generates amides.
Module 3: The Heterocyclic Core – Oxidation
Unlike the benzofuran, the dihydro core is not aromatic. It can be:
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Aromatized: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydrobenzofuran to the fully aromatic benzofuran.
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Ring-Opened: Under harsh Lewis acidic conditions, the furan ring can open, though this is generally avoided in medicinal chemistry.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile of the scaffold.
Experimental Protocols
Note: All protocols must be performed in a fume hood with appropriate PPE.
Protocol 1: Suzuki Coupling at C5
Objective: To install a phenyl group at the 5-position.
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Charge: In a reaction vial, combine the scaffold (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 mins.
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
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Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Hydrolysis of C3-Ester
Objective: To generate the free carboxylic acid intermediate.
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Dissolution: Dissolve the ester (1.0 eq) in THF/MeOH/Water (3:1:1).
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Base Addition: Add LiOH·H₂O (3.0 eq) at 0°C.
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Stirring: Allow to warm to RT and stir for 2-4 hours.
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Quench: Acidify to pH 3 with 1N HCl.
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Isolation: Extract with EtOAc. The acid often precipitates or can be crystallized from Ethanol.
Applications in Drug Discovery
The 5-bromo-2,3-dihydrobenzofuran-3-carboxylate scaffold is a validated pharmacophore in several therapeutic areas:
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GPR40 Agonists: The dihydrobenzofuran acid (post-hydrolysis) mimics the carboxylic acid headgroup of fatty acids, serving as a potent agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40) for Type 2 Diabetes treatment.
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Anti-Arrhythmic Agents: Analogs of this scaffold have shown efficacy in blocking potassium channels (Kv1.5), similar to the benzofuran drug Amiodarone, but with reduced lipophilicity.
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Kinase Inhibitors: The C5-position allows for the extension of the molecule into the hydrophobic pocket of kinase enzymes (e.g., VEGFR, EGFR).
References
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Synthesis of Dihydrobenzofurans via Rh(II) Catalysis: Title: "Stereoselective synthesis of 2,3-dihydrobenzofurans via Rh(II)-catalyzed intramolecular C–H insertion." Source: Organic Letters (2014).[2] URL:[Link]
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Benzofuran Scaffold in Medicinal Chemistry: Title: "Benzofuran derivatives as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Source: Journal of Advanced Pharmaceutical Technology & Research (2017). URL:[Link]
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Reactivity of Bromobenzofurans: Title: "Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles." Source: World Journal of Organic Chemistry (2014).[2] URL:[Link]
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General Benzofuran Synthesis (Organic Chemistry Portal): Title: "Synthesis of 2,3-Dihydrobenzofurans."[3][4][5][6] Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. sciepub.com [sciepub.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
